molecular formula C13H6Br2O4 B12469817 2-(3,4-Dibromo-5-oxo-2,5-dihydro-furan-2-yl)-indan-1,3-dione

2-(3,4-Dibromo-5-oxo-2,5-dihydro-furan-2-yl)-indan-1,3-dione

Cat. No.: B12469817
M. Wt: 385.99 g/mol
InChI Key: PKAQMEAEZWMKTP-UHFFFAOYSA-N
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Description

2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring substituted with bromine atoms and an indene-dione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by cyclization with an indene-dione precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: The bromine atoms in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and carbonyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE stands out due to its indene-dione moiety, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H6Br2O4

Molecular Weight

385.99 g/mol

IUPAC Name

2-(3,4-dibromo-5-oxo-2H-furan-2-yl)indene-1,3-dione

InChI

InChI=1S/C13H6Br2O4/c14-8-9(15)13(18)19-12(8)7-10(16)5-3-1-2-4-6(5)11(7)17/h1-4,7,12H

InChI Key

PKAQMEAEZWMKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3C(=C(C(=O)O3)Br)Br

Origin of Product

United States

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